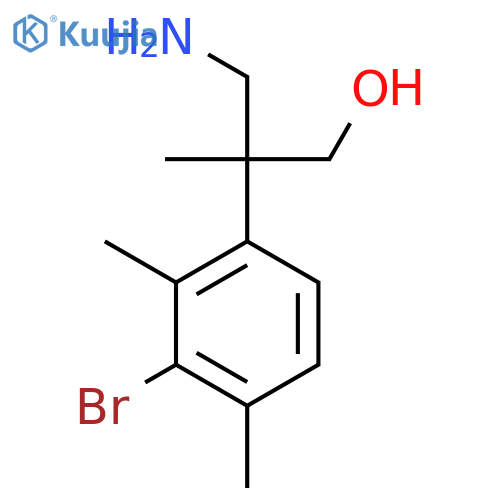

Cas no 2229001-44-7 (3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol)

2229001-44-7 structure

商品名:3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol

- 2229001-44-7

- EN300-1938157

-

- インチ: 1S/C12H18BrNO/c1-8-4-5-10(9(2)11(8)13)12(3,6-14)7-15/h4-5,15H,6-7,14H2,1-3H3

- InChIKey: DHVAGJQZTWQUFN-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)C=CC(=C1C)C(C)(CO)CN

計算された属性

- せいみつぶんしりょう: 271.05718g/mol

- どういたいしつりょう: 271.05718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 46.2Ų

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938157-0.25g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 0.25g |

$1696.0 | 2023-09-17 | ||

| Enamine | EN300-1938157-5.0g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 5g |

$5345.0 | 2023-05-31 | ||

| Enamine | EN300-1938157-0.05g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 0.05g |

$1549.0 | 2023-09-17 | ||

| Enamine | EN300-1938157-10g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 10g |

$7927.0 | 2023-09-17 | ||

| Enamine | EN300-1938157-5g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 5g |

$5345.0 | 2023-09-17 | ||

| Enamine | EN300-1938157-0.5g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 0.5g |

$1770.0 | 2023-09-17 | ||

| Enamine | EN300-1938157-2.5g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 2.5g |

$3611.0 | 2023-09-17 | ||

| Enamine | EN300-1938157-1.0g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 1g |

$1844.0 | 2023-05-31 | ||

| Enamine | EN300-1938157-1g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 1g |

$1844.0 | 2023-09-17 | ||

| Enamine | EN300-1938157-10.0g |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |

2229001-44-7 | 10g |

$7927.0 | 2023-05-31 |

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2229001-44-7 (3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量